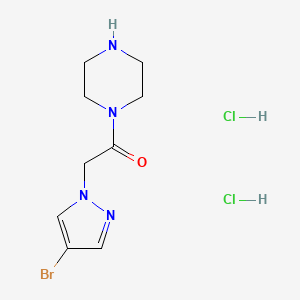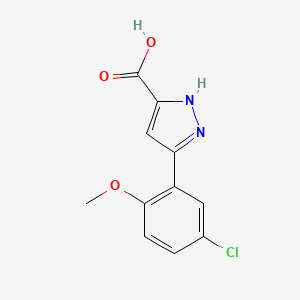
2-(4-Bromo-1H-pyrazol-1-yl)-1-(piperazin-1-yl)ethanone dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromo-1H-pyrazol-1-yl)-1-(piperazin-1-yl)ethanone dihydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a brominated pyrazole ring and a piperazine moiety, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)-1-(piperazin-1-yl)ethanone dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Attachment of the Piperazine Moiety: The brominated pyrazole is reacted with piperazine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Formation of the Ethanone Linkage: The final step involves the formation of the ethanone linkage through a condensation reaction with an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
2-(4-Bromo-1H-pyrazol-1-yl)-1-(piperazin-1-yl)ethanone dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: The ethanone moiety can participate in condensation reactions with various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., potassium carbonate).
Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate) and reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Condensation Reactions: Acylating agents (e.g., acetic anhydride, benzoyl chloride), catalysts (e.g., Lewis acids), and solvents (e.g., toluene, ethanol).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while condensation reactions can produce a range of ethanone-linked compounds.
科学研究应用
2-(4-Bromo-1H-pyrazol-1-yl)-1-(piperazin-1-yl)ethanone dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(4-Bromo-1H-pyrazol-1-yl)-1-(piperazin-1-yl)ethanone dihydrochloride involves its interaction with specific molecular targets and pathways. The brominated pyrazole ring and piperazine moiety can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-(4-Chloro-1H-pyrazol-1-yl)-1-(piperazin-1-yl)ethanone dihydrochloride: Similar structure with a chlorine atom instead of bromine.
2-(4-Methyl-1H-pyrazol-1-yl)-1-(piperazin-1-yl)ethanone dihydrochloride: Similar structure with a methyl group instead of bromine.
2-(4-Fluoro-1H-pyrazol-1-yl)-1-(piperazin-1-yl)ethanone dihydrochloride: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of 2-(4-Bromo-1H-pyrazol-1-yl)-1-(piperazin-1-yl)ethanone dihydrochloride lies in its brominated pyrazole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the bromine atom can influence the compound’s electronic properties, making it a valuable molecule for various research and industrial applications.
属性
分子式 |
C9H15BrCl2N4O |
|---|---|
分子量 |
346.05 g/mol |
IUPAC 名称 |
2-(4-bromopyrazol-1-yl)-1-piperazin-1-ylethanone;dihydrochloride |
InChI |
InChI=1S/C9H13BrN4O.2ClH/c10-8-5-12-14(6-8)7-9(15)13-3-1-11-2-4-13;;/h5-6,11H,1-4,7H2;2*1H |
InChI 键 |
MBSPZYNYVFFPTL-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)C(=O)CN2C=C(C=N2)Br.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1R,2R)-2-([1,1'-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B11816851.png)


![(2R,4S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-1-carboxylic acid](/img/structure/B11816871.png)




![2-(4-(tert-Butyl)phenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B11816917.png)
![3-Chloro-6-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide](/img/structure/B11816921.png)

![acetyl (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoate;acetate](/img/structure/B11816929.png)
